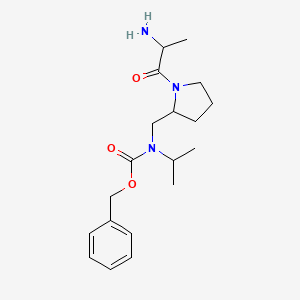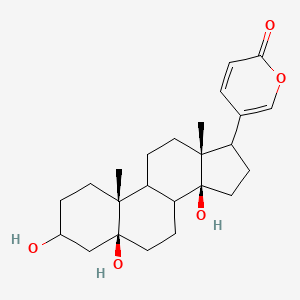![molecular formula C47H52N2O10 B14797916 [6'-acetyloxy-5-[2-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate](/img/structure/B14797916.png)
[6'-acetyloxy-5-[2-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CAY10455 is a synthetic analog of arachidonoyl ethanolamide (anandamide; AEA). It is non-fluorescent extracellularly but exhibits bright fluorescence at 530 nm inside cells due to esterase-mediated cleavage . This compound is primarily used in scientific research to study the uptake and transport mechanisms of anandamide and its analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CAY10455 involves the modification of arachidonoyl ethanolamide. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves esterification reactions and the use of specific reagents to achieve the desired fluorescent properties .
Industrial Production Methods
Industrial production methods for CAY10455 are not widely documented. The compound is typically produced in specialized laboratories and research facilities that have the capability to handle complex organic synthesis and purification processes .
Chemical Reactions Analysis
Types of Reactions
CAY10455 undergoes esterase-mediated cleavage, which is a type of hydrolysis reaction. This reaction is crucial for its fluorescent properties inside cells .
Common Reagents and Conditions
The esterase-mediated cleavage of CAY10455 occurs under physiological conditions within cells. The presence of esterases, which are enzymes that catalyze the hydrolysis of ester bonds, is essential for this reaction .
Major Products Formed
The major product formed from the esterase-mediated cleavage of CAY10455 is a fluorescent compound that exhibits bright fluorescence at 530 nm .
Scientific Research Applications
CAY10455 is widely used in scientific research to study the uptake and transport mechanisms of anandamide and its analogs. It is particularly useful in the following areas:
Mechanism of Action
CAY10455 exerts its effects through esterase-mediated cleavage inside cells. Once inside the cell, esterases cleave the compound, resulting in the release of a fluorescent product that exhibits bright fluorescence at 530 nm . This mechanism allows researchers to study the uptake and transport of anandamide analogs in real-time .
Comparison with Similar Compounds
CAY10455 is unique due to its specific fluorescent properties and its ability to compete with anandamide for the same transporter. Similar compounds include:
Arachidonoyl ethanolamide (anandamide; AEA): The natural ligand that CAY10455 is an analog of.
Tritiated AEA: Another analog used in research to study anandamide transport.
CAY10455 stands out because it is non-fluorescent extracellularly but becomes highly fluorescent inside cells, making it a valuable tool for studying cellular uptake mechanisms .
Properties
Molecular Formula |
C47H52N2O10 |
|---|---|
Molecular Weight |
804.9 g/mol |
IUPAC Name |
[6'-acetyloxy-5-[2-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate |
InChI |
InChI=1S/C47H52N2O10/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-44(52)48-28-29-55-46(54)49-35-22-25-39-38(30-35)45(53)59-47(39)40-26-23-36(56-33(2)50)31-42(40)58-43-32-37(57-34(3)51)24-27-41(43)47/h8-9,11-12,14-15,17-18,22-27,30-32H,4-7,10,13,16,19-21,28-29H2,1-3H3,(H,48,52)(H,49,54)/b9-8+,12-11+,15-14+,18-17+ |
InChI Key |
LQMHXQGEEUIVLB-ZMDWBYSWSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)NCCOC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC(=O)C)OC5=C3C=CC(=C5)OC(=O)C)OC2=O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCOC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC(=O)C)OC5=C3C=CC(=C5)OC(=O)C)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dimethylphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B14797838.png)

![6-[[1-(Cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-5-[4-[4-(1-methylpyrazol-4-yl)phenyl]phenyl]-4,6-diazaspiro[2.4]hept-4-en-7-one](/img/structure/B14797856.png)
![2-[(4aR)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]propan-2-ol](/img/structure/B14797867.png)
methanone](/img/structure/B14797870.png)
![[(13S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate](/img/structure/B14797874.png)
![[(4-Fluoropiperidin-4-yl)methyl][(5-methylpyridin-2-yl)methyl]amine trihydrochloride](/img/structure/B14797881.png)
![1,3-bis[4-[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;4-methylbenzenesulfonic acid](/img/structure/B14797888.png)
![2-amino-N-[(2,4-dichlorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14797904.png)

![propyl [1-(2,3-dihydro-1H-inden-2-yl)-3-oxopiperazin-2-yl]acetate](/img/structure/B14797919.png)

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-oxo-3-phenyl-1,2-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14797934.png)

